molecular formula C15H15NO6S2 B13336306 5-(Benzylsulfamoyl)-4-(methoxycarbonyl)-3-methylthiophene-2-carboxylic acid CAS No. 731826-80-5

5-(Benzylsulfamoyl)-4-(methoxycarbonyl)-3-methylthiophene-2-carboxylic acid

Cat. No.: B13336306
CAS No.: 731826-80-5
M. Wt: 369.4 g/mol
InChI Key: WTMXHYLCQYXPDX-UHFFFAOYSA-N
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Description

5-(Benzylsulfamoyl)-4-(methoxycarbonyl)-3-methylthiophene-2-carboxylic acid is a complex organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of benzylsulfamoyl, methoxycarbonyl, and carboxylic acid functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzylsulfamoyl)-4-(methoxycarbonyl)-3-methylthiophene-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.

    Introduction of Functional Groups: The benzylsulfamoyl group can be introduced through a nucleophilic substitution reaction using benzylamine and a suitable sulfonyl chloride. The methoxycarbonyl group can be added via esterification using methanol and a carboxylic acid derivative.

    Final Assembly: The final compound is obtained by coupling the functionalized thiophene ring with the appropriate carboxylic acid derivative under suitable reaction conditions, such as using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Benzylsulfamoyl)-4-(methoxycarbonyl)-3-methylthiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Benzylamine, sulfonyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

5-(Benzylsulfamoyl)-4-(methoxycarbonyl)-3-methylthiophene-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Benzylsulfamoyl)-4-(methoxycarbonyl)-3-methylthiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: A simpler thiophene derivative with a carboxylic acid group.

    Benzylsulfonamide: Contains the benzylsulfamoyl group but lacks the thiophene ring.

    Methyl 4-methoxybenzoate: Contains the methoxycarbonyl group but lacks the thiophene ring and benzylsulfamoyl group.

Uniqueness

5-(Benzylsulfamoyl)-4-(methoxycarbonyl)-3-methylthiophene-2-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the thiophene ring enhances its stability and electronic properties, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

731826-80-5

Molecular Formula

C15H15NO6S2

Molecular Weight

369.4 g/mol

IUPAC Name

5-(benzylsulfamoyl)-4-methoxycarbonyl-3-methylthiophene-2-carboxylic acid

InChI

InChI=1S/C15H15NO6S2/c1-9-11(14(19)22-2)15(23-12(9)13(17)18)24(20,21)16-8-10-6-4-3-5-7-10/h3-7,16H,8H2,1-2H3,(H,17,18)

InChI Key

WTMXHYLCQYXPDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)S(=O)(=O)NCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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